ethyl 3-cyclopropyl-2-fluorobut-2-enoate
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Overview
Description
Ethyl 3-cyclopropyl-2-fluorobut-2-enoate is a chemical compound with the molecular formula C9H13FO2 and a molecular weight of 172.2 g/mol . It is a versatile small molecule scaffold used in various scientific research applications . The compound is characterized by the presence of a cyclopropyl group, a fluorine atom, and an ester functional group, making it a unique and valuable compound in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-cyclopropyl-2-fluorobut-2-enoate typically involves the reaction of cyclopropylacetylene with ethyl 2-fluoroacrylate under specific reaction conditions . The reaction is carried out in the presence of a suitable catalyst, such as a palladium complex, and under an inert atmosphere to prevent unwanted side reactions . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale . The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production . The reaction conditions are optimized to maximize yield and minimize waste, making the process cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyclopropyl-2-fluorobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) and thiols (RSH) are used under basic conditions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Amines and thioethers.
Scientific Research Applications
Ethyl 3-cyclopropyl-2-fluorobut-2-enoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-cyclopropyl-2-fluorobut-2-enoate involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . The presence of the fluorine atom enhances its binding affinity and selectivity towards target proteins . The cyclopropyl group contributes to the compound’s stability and resistance to metabolic degradation .
Comparison with Similar Compounds
Ethyl 3-cyclopropyl-2-fluorobut-2-enoate can be compared with other similar compounds, such as:
Ethyl 3-cyclopropyl-2-chlorobut-2-enoate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 3-cyclopropyl-2-bromobut-2-enoate: Similar structure but with a bromine atom instead of fluorine.
Ethyl 3-cyclopropyl-2-iodobut-2-enoate: Similar structure but with an iodine atom instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 3-cyclopropyl-2-fluorobut-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FO2/c1-3-12-9(11)8(10)6(2)7-4-5-7/h7H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBERRPZQCSOPAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)C1CC1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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